Rotigotine hydrochloride

描述

Rotigotine hydrochloride is a non-ergoline dopamine receptor agonist developed by Whitby Research (now UCB Pharma) and approved for the treatment of Parkinson’s disease (PD) and restless legs syndrome (RLS) . It is a 5-hydroxy-2-aminotetralin derivative with a unique transdermal delivery system, providing continuous dopaminergic stimulation via a once-daily patch . Rotigotine exhibits multi-target activity, functioning as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors (Ki values: 0.71–83 nM), a partial agonist at 5-HT1A receptors, and an antagonist at α2B-adrenergic receptors .

属性

IUPAC Name |

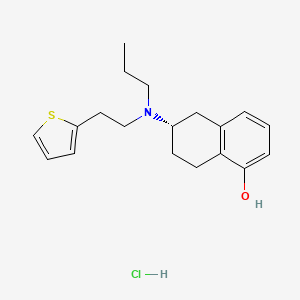

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154792 | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125572-93-2 | |

| Record name | Rotigotine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Historical Context and Synthetic Challenges

The synthesis of Rotigotine hydrochloride, first disclosed in U.S. Pat. No. 4,564,628, initially faced challenges related to enantiomeric purity and byproduct formation. Early methods relied on boron hydrides for reductive amination, which introduced instability at elevated temperatures and generated polluting byproducts. Furthermore, the demethylation of intermediate 5-methoxy tetraline derivatives using boron tribromide required cryogenic conditions (−30°C to −45°C), complicating large-scale production. These limitations necessitated the development of alternative pathways prioritizing cost-effectiveness, scalability, and environmental sustainability.

Demethylation and Reductive Amination Pathway

Demethylation of 5-Methoxy Tetraline Intermediate

The process begins with the demethylation of (S)-(−)-5-methoxy-N-n-propyl-2-aminotetraline (2) using 48% hydrobromic acid under reflux. This step converts the methoxy group to a hydroxyl group, yielding 2-N-propyl-5-hydroxy tetraline hydrobromide (5) with minimal formation of de-alkylation byproducts. Critical parameters include:

Reductive Amination with 2-Thienylacetic Acid

The liberated amine (6) undergoes reductive amination with 2-thienylacetic acid using a sodium borohydride complex in toluene at 80–90°C. This step attaches the thienylethyl side chain to the tetraline core. Key advantages over prior methods include:

- Solvent Selection : Toluene enhances reaction homogeneity and facilitates downstream extraction.

- Stoichiometry : A 1:1 molar ratio of amine to 2-thienylacetic acid minimizes unreacted starting material.

- Yield : 80% isolated yield of Rotigotine free base after acid-base extraction.

Table 1: Optimized Conditions for Reductive Amination

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–90°C | Maximizes reaction rate |

| Solvent | Toluene | Improves solubility |

| Sodium Borohydride | 1.2 equivalents | Ensures complete reduction |

| Reaction Time | 8 hours | Balances completion vs. degradation |

Crystallization and Polymorphic Control

Formation of this compound

The free base is converted to the hydrochloride salt using concentrated HCl in ethanol. Evaporation under reduced pressure yields a crude solid, which is recrystallized to enhance purity.

Polymorphic Forms A and B

Form A : Obtained by dissolving the hydrochloride in ethanol (10 mL/g), heating to reflux, and adding ethyl acetate (1:1 v/v). Slow cooling induces crystallization, yielding Form A characterized by:

Form B : Recrystallization of Form A in ethanol-hexane (1:1 v/v) produces Form B, which exhibits superior thermal stability:

Table 2: Comparative Properties of Polymorphs

| Property | Form A | Form B |

|---|---|---|

| Crystallization Solvent | Ethanol-Ethyl Acetate | Ethanol-Hexane |

| Melting Point | 108.8°C (onset) | 115.6°C (onset) |

| Stability | Hygroscopic | Non-hygroscopic |

Alternative Acetylation-Hydrolysis Pathway

A novel method described in US-2011306776-A1 bypasses reductive amination by employing acetylation and sulfonate ester intermediates:

- Acetylation : (S)-(−)-5-hydroxy-N-n-propyl-2-aminotetraline is acetylated to protect the hydroxyl group.

- Alkylation : Reaction with 2-(2-thienyl)ethyl 2-nitrobenzenesulfonate introduces the thienylethyl moiety.

- Hydrolysis : Acidic or basic conditions remove the acetyl group, yielding Rotigotine free base.

- Purification : Recrystallization or salification with HCl produces the hydrochloride salt.

This pathway reduces reliance on boron reagents, addressing environmental concerns. However, it requires additional steps for sulfonate ester preparation, potentially increasing production costs.

Analytical Validation of Synthetic Batches

High-performance liquid chromatography (HPLC) methods ensure batch consistency and purity. A validated RP-HPLC protocol utilizes:

- Column : BDS C-8 (4.6 × 150 mm, 5 µm).

- Mobile Phase : 0.01N KH₂PO₄ (pH 4.8)-acetonitrile (45:55 v/v).

- Detection : PDA at 224 nm.

- Retention Time : 2.69 minutes for Rotigotine.

Linearity studies confirm a correlation coefficient (r²) >0.999 over 50–150% of the target concentration, with recoveries averaging 100.33%.

Comparative Evaluation of Methods

Yield and Scalability

Environmental Impact

Industrial Applicability

The reductive amination method remains preferred for large-scale production due to established protocols and higher yields. However, the acetylation-hydrolysis approach offers a viable alternative for facilities prioritizing green chemistry.

科学研究应用

Parkinson's Disease Treatment

Rotigotine is approved for both monotherapy in early-stage PD and as an adjunct to levodopa therapy in more advanced stages. It has shown efficacy in reducing motor symptoms and improving overall quality of life.

Clinical Efficacy:

- A systematic review indicated that rotigotine can help reduce the required doses of levodopa, thereby minimizing potential side effects associated with higher doses of this medication .

- A study involving 287 patients demonstrated significant improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) scores when rotigotine was used in combination with levodopa .

Restless Legs Syndrome

Rotigotine is also indicated for RLS, where it alleviates symptoms such as discomfort in the legs and the urge to move them, especially at night. Its transdermal delivery system allows for effective management without the gastrointestinal side effects common with oral medications .

Table 1: Summary of Clinical Studies on Rotigotine Dosage and Efficacy

| Author | Year | Dosage (mg/24 hr) | Sample Size | PD Stage | Combination Agents | Length of Study |

|---|---|---|---|---|---|---|

| Chaudhuri | 2013 | 2-16 | 287 | Advanced | Levodopa | 8 weeks |

| Ferrazzoli | 2018 | 2-4 | 36 | Early | None | 18 months |

| Sieb | 2015 | 6 | 147 | Advanced | Levodopa | 1 month |

| Cawello | 2014 | 2 | 48 | Both | Levodopa | 2 weeks |

| Isaacson | 2019 | 4.8-3.9 | 39 | Early | Levodopa | 12 weeks |

This table summarizes various studies that highlight the effectiveness of rotigotine across different stages of PD and its use in combination therapies.

Case Study Example: Application Site Reactions

A recent study evaluated alternative application sites for the rotigotine patch to minimize skin reactions, which are common at standard sites. Thirty patients were assessed for skin irritation scores when applying the patch to the shin compared to approved sites. Results indicated significantly lower irritation scores at the shin site, suggesting its viability as an alternative application area .

Long-Term Efficacy

Open-label extension studies have shown that rotigotine maintains its efficacy over extended periods without significant augmentation or dyskinesia development, which is often seen with other dopaminergic treatments .

作用机制

罗替戈汀盐酸盐作为多巴胺激动剂,激活体内多巴胺受体。它模拟神经递质多巴胺的作用,导致基底神经节运动区的多巴胺能传递改善。 这种作用有助于缓解帕金森病和不安腿综合征的症状 .

类似化合物:

罗匹尼罗: 另一种非麦角类多巴胺激动剂,用于治疗帕金森病。

普拉克索: 具有类似应用的多巴胺激动剂。

比较:

罗替戈汀与罗匹尼罗: 罗替戈汀通过透皮贴剂给药,提供连续的药物递送,而罗匹尼罗口服.

罗替戈汀与普拉克索: 两种药物都用于治疗帕金森病,但罗替戈汀的透皮递送系统为患有胃肠道问题的患者提供了另一种选择.

相似化合物的比较

Comparison with Similar Dopamine Agonists

Receptor Selectivity and Mechanism of Action

Rotigotine’s polypharmacology contrasts with the selectivity of other dopamine agonists:

Pharmacokinetics and Delivery Systems

Rotigotine’s transdermal formulation provides distinct pharmacokinetic advantages over oral agonists:

The transdermal system minimizes peak-trough fluctuations, reducing dyskinesia risk compared to oral agents . Ethnicity-based studies show comparable pharmacokinetics in Japanese and Caucasian populations after body-weight adjustment .

Clinical Efficacy in Parkinson’s Disease

Key clinical trial outcomes highlight differences in efficacy:

Rotigotine demonstrated non-inferiority to ropinirole in early PD (SP513 trial) and sustained efficacy in advanced PD as adjunct therapy . Its 24-hour coverage may better address nocturnal symptoms in RLS compared to shorter-acting oral agents .

Chemical and Formulation Advances

Rotigotine’s structural stability and deuterated analogs (e.g., Rotigotine-D7 HCl) enhance research utility . Unlike ergoline derivatives (e.g., pergolide), it lacks 5-HT2B agonism, eliminating valvulopathy risk . Emerging formulations, such as PLGA nanoparticles for nasal-brain delivery, aim to improve bioavailability beyond the transdermal system .

生物活性

Rotigotine hydrochloride is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). Its pharmacological profile reveals significant interactions with various dopamine receptor subtypes, particularly the D2 and D3 receptors, as well as other neurotransmitter systems. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its mechanisms and effects.

Chemical Structure : this compound is chemically described as (6S)-5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol hydrochloride. It exhibits high affinity for dopamine receptors, with Ki values of 13 nM for D2 and 0.71 nM for D3 receptors .

Mechanism of Action :

- Dopamine Receptor Agonism : Rotigotine acts as a full agonist at dopamine D1, D2, D3, D4, and D5 receptors but shows the highest binding affinity for D3 receptors. It also antagonizes α-2 adrenergic receptors and acts as an agonist at 5-HT1A receptors .

- Metabolism : The compound undergoes extensive hepatic metabolism primarily via conjugation and N-dealkylation. Its metabolites are predominantly sulfate and glucuronide conjugates .

Pharmacokinetics

Rotigotine's pharmacokinetic profile is characterized by:

- Bioavailability : Varies by application site; shoulder application shows higher bioavailability than thigh .

- Half-life : Approximately 5 to 7 hours post-removal of the transdermal patch, with an initial half-life of around 3 hours .

- Elimination : Primarily excreted via urine (71% as inactive conjugates) and feces (23%) .

Efficacy in Parkinson's Disease

Several studies have demonstrated the efficacy of rotigotine in improving motor functions in patients with PD:

- Clinical Trials : In a double-blind placebo-controlled trial involving early-stage PD patients, rotigotine significantly improved UPDRS Part III scores compared to placebo (mean difference of -3.55; P = 0.0002) and enhanced sleep quality as measured by PDSS-2 scores (mean difference of -4.26; P < 0.0001) .

- Long-term Effects : A study assessing the long-term effects of rotigotine showed sustained improvements in motor function over a maintenance phase, with a higher percentage of patients achieving clinical improvement on the Clinical Global Impression Scale compared to those on placebo (57% vs. 30%; P < 0.001) .

Case Studies on Pain Management

Rotigotine has also been investigated for its analgesic properties:

- Animal Models : Research using carrageenan-induced inflammatory pain models in rats indicated that rotigotine administration resulted in increased withdrawal latency in a dose-dependent manner, suggesting its potential utility in managing pain associated with neuropathic conditions .

Data Tables

The following table summarizes key pharmacological data regarding rotigotine:

| Parameter | Value |

|---|---|

| D2 Receptor Ki | 13 nM |

| D3 Receptor Ki | 0.71 nM |

| Bioavailability | Variable by site |

| Terminal Half-life | 5 to 7 hours |

| Primary Metabolites | Sulfate and glucuronide conjugates |

| Urinary Excretion | 71% (inactive conjugates) |

化学反应分析

Demethylation and Base Liberation

The synthesis begins with 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene , which undergoes demethylation via reflux in 48% HBr to form 2-N-propyl-5-hydroxy tetraline hydrobromide (Compound 5). Liberation of the free base (Compound 6) is achieved using K₂CO₃ in dichloromethane/water .

Reductive Amination

Compound 6 reacts with 2-thienylacetic acid and sodium borohydride in toluene at 80–90°C under nitrogen. This forms a sodium boron hydride complex , leading to reductive amination to yield Rotigotine free base .

| Reagent | Conditions | Product Yield |

|---|---|---|

| 2-Thienylacetic acid | Toluene, 80–90°C, 8h | 80% (Rotigotine oil) |

Salification

Rotigotine free base is converted to the hydrochloride salt using 37% HCl in ethanol. Evaporation yields Rotigotine hydrochloride .

Polymorphic Transformations

This compound exists in two crystalline forms (Form A and Form B ), differentiated by solvent recrystallization:

| Property | Form A | Form B |

|---|---|---|

| IR Peaks (cm⁻¹) | 3074, 1732, 729 | 3075, 1733, 728 |

| DSC Onset | 108.8°C | 109.5°C |

| X-Ray Peaks (2θ) | 7.1, 14.5, 20.7 | 7.2, 14.6, 20.8 |

Oxidative Degradation

Exposure to 20% H₂O₂ at 60°C for 30 minutes results in 5.91% degradation , producing sulfoxide and N-oxide derivatives .

Acid/Base Hydrolysis

-

2N HCl (60°C, 30 min) : 3.87% degradation via cleavage of the thiophene-ethylamine bond .

-

2N NaOH (60°C, 30 min) : 1.99% degradation through ester hydrolysis .

Thermal and Photolytic Degradation

Phase I Metabolism

-

N-Dealkylation : CYP enzymes (CYP3A4, CYP2C19) catalyze N-despropyl and N-desthienylethyl metabolite formation .

-

Oxidation : Minor pathways involve hydroxylation of the tetralin ring .

Phase II Metabolism

-

Sulfation : Sulfotransferases (SULT1A1) conjugate the phenolic -OH group .

-

Glucuronidation : UGT1A1/UGT2B7 mediate glucuronide formation .

| Metabolite | Enzymes Involved | Excretion Route |

|---|---|---|

| Sulfate conjugates | SULT1A1 | Urine (71%) |

| Glucuronide conjugates | UGT1A1/UGT2B7 | Feces (23%) |

Stability in Formulation

This compound exhibits pH-dependent solubility , with optimal stability at pH 4.8 (0.01N KH₂PO₄ buffer). Degradation under acidic conditions is mitigated by sodium metabisulfite in transdermal patches .

Impurity Profiling

HPLC studies identified key degradation impurities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。